Kanamycin sulfate

Catalog No.
S531584
CAS No.
25389-94-0
M.F
C18H36N4O11.H2O4S
C18H38N4O15S
M. Wt
582.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kanamycin sulfate

CAS Number

25389-94-0

Product Name

Kanamycin sulfate

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid

Molecular Formula

C18H36N4O11.H2O4S
C18H38N4O15S

Molecular Weight

582.6 g/mol

InChI

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1

InChI Key

OOYGSFOGFJDDHP-KMCOLRRFSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O

Synonyms

Kanamycin, Kanamycin A, Kanamycin Sulfate, Kantrex

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O

Selection Marker in Genetic Engineering:

Kanamycin sulfate is widely employed as a selection marker in genetic engineering experiments. [] Researchers introduce genes encoding kanamycin resistance (KanR) alongside the gene of interest into plasmids or other vectors. When transformed cells are exposed to kanamycin, only those that successfully incorporated the vector and express the KanR gene can survive and grow. This allows scientists to efficiently select for cells containing the desired genetic modification.

Kanamycin sulfate is a sulfate salt derived from kanamycin, an aminoglycoside antibiotic produced by the bacterium Streptomyces kanamyceticus. It is primarily used in clinical settings to treat various bacterial infections, particularly those caused by Gram-negative bacteria. The chemical formula for kanamycin sulfate is C18H38N4O15SC_{18}H_{38}N_{4}O_{15}S, and it has a molecular weight of approximately 582.58 g/mol . This compound is available in multiple forms, including oral, intravenous, and intramuscular preparations .

Kanamycin sulfate acts by inhibiting protein synthesis in susceptible bacteria. It binds to the 30S subunit of the bacterial ribosome, causing misreading of the messenger RNA (mRNA) and halting protein production [, ]. This ultimately leads to bacterial cell death.

Physical and Chemical Properties

  • Appearance: White powder [].
  • Solubility: Freely soluble in water, practically insoluble in most organic solvents [].
  • Melting point: Not applicable, decomposes upon heating [].
  • pH (1% aqueous solution): 6.5 to 8.5 [].

Kanamycin sulfate can be harmful if inhaled, ingested, or absorbed through the skin. It can cause irritation and inflammation of the eyes, skin, and respiratory tract.

  • Acute toxicity: Studies have shown that kanamycin sulfate is moderately toxic upon ingestion with LD50 (Lethal Dose 50%) values ranging from 1000-5000 mg/kg in mice and rats [].
  • Chronic toxicity: Long-term exposure to kanamycin can cause kidney damage and hearing loss.
  • Mutagenicity: Kanamycin sulfate is not considered mutagenic in standard tests [].
Typical of aminoglycosides. Its mechanism of action involves binding to the 30S ribosomal subunit of bacterial ribosomes, leading to misreading of messenger RNA during protein synthesis. This misreading results in the incorporation of incorrect amino acids into proteins, ultimately producing nonfunctional or toxic peptides and disrupting polysome formation .

Additionally, kanamycin can be inactivated by specific enzymes such as kanamycin nucleotidyltransferase, which catalyzes the transfer of a nucleotidyl group from nucleoside triphosphates to the hydroxyl group of kanamycin, thus neutralizing its antibacterial activity .

The synthesis of kanamycin sulfate typically involves fermentation processes using Streptomyces kanamyceticus. The antibiotic is extracted from the fermentation broth, followed by purification steps such as crystallization or chromatography. The sulfate form is obtained by reacting kanamycin with sulfuric acid or a suitable sulfate donor under controlled conditions .

Key Steps in Synthesis:

  • Fermentation: Cultivation of Streptomyces kanamyceticus.
  • Extraction: Isolation of kanamycin from the culture medium.
  • Purification: Use of chromatographic techniques.
  • Sulfation: Reaction with sulfuric acid to form kanamycin sulfate.

Kanamycin sulfate is widely used in medical and laboratory settings for:

  • Treatment of infections: Effective against severe infections caused by susceptible bacteria.
  • Research purposes: Used in cell culture as an antibiotic to prevent bacterial contamination.
  • Veterinary medicine: Employed for treating infections in animals.

Its applications extend into microbiology research, where it serves as a selective agent for genetically modified organisms that have been engineered to be resistant to this antibiotic .

Studies have shown that kanamycin sulfate interacts with various other drugs and substances. Notably:

  • It may exhibit synergistic effects when combined with other antibiotics against resistant bacterial strains.
  • Caution is advised when used concurrently with nephrotoxic or ototoxic agents, as this can exacerbate potential side effects .

Key Interactions:

  • Synergistic with beta-lactams: Enhances efficacy against certain pathogens.
  • Increased toxicity risk: When combined with other ototoxic or nephrotoxic drugs.

Kanamycin sulfate belongs to a class of antibiotics known as aminoglycosides. Other notable compounds in this category include:

Compound NameChemical FormulaUnique Features
GentamicinC21H43N5O7Broader spectrum against Gram-negative bacteria
NeomycinC23H46N6O13Primarily used topically; more toxic than kanamycin
StreptomycinC21H39N7O12Effective against tuberculosis; different mechanism
TobramycinC18H37N5O9More effective against Pseudomonas aeruginosa

Uniqueness of Kanamycin Sulfate

Kanamycin sulfate's unique combination of structural properties and its specific mode of action make it particularly effective against certain resistant strains of bacteria. Its formulation as a sulfate salt enhances its solubility and bioavailability compared to other aminoglycosides, making it a preferred choice in specific therapeutic contexts .

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

13

Exact Mass

582.20543769 g/mol

Monoisotopic Mass

582.20543769 g/mol

Heavy Atom Count

38

UNII

J80EX28SMQ

Related CAS

94108-19-7
94237-36-2

GHS Hazard Statements

Aggregated GHS information provided by 179 companies from 12 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 179 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 178 of 179 companies with hazard statement code(s):;
H360 (97.75%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Kanamycin Sulfate is the sulfate salt of kanamycin, a naturally occurring aminoglycoside antibiotic with antimicrobial property. Derived from Streptomyces kanamyceticus, kanamycin is an antibiotic complex consisting of three components: kanamycin A, the major component (also usually designated as kanamycin), and kanamycins B and C, the minor components. This agent irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, this antibiotic is lodged between 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect. Aminoglycosides are mostly ineffective against anaerobic bacteria, fungi and viruses.
Kanamycin A Sulfate is the sulfate salt form of kanamycin A, the major component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

Pictograms

Health Hazard

Health Hazard

Other CAS

25389-94-0

Wikipedia

Kanamycin sulfate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-10
Davis, Bernard D. /Mechanism of Bactericidal Action of Aminoglycosides./Microbiological Reviews 51.3 (1987): 341-50.Aragão F.J.L. and Brasileiro A.C.M., 2009 Positive, negative and marker-free strategies for transgenic plant selection. Braz. J. Plant Physiol., 14(1):1-10, 2002Sharma M.K., Solanke A. U., Jani D., Singh Yogendra and Sharma A.K. A simple and efficient Agrobacterium-mediated procedure for transformation of tomato. J. Biosci. 34(3), September 2009, 423–433.Aragão F.J.L. and BrasileiroKaur P., and Bansal K.C. Efficient production of transgenic tomatoes via Agrobacterium-mediated transformation. Biologica plantarum 54 (2): 344-348, 2010

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